3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

Description

The exact mass of the compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOXXHSBLUSPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676991 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-77-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of 1H-Pyrrole-3-Boronic Acid Pinacol Ester

Introduction: The Significance of Pyrrole-3-Boronic Acid Pinacol Ester

1H-Pyrrole-3-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a stable, easy-to-handle precursor to the corresponding boronic acid, it serves as a crucial coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular architectures. The pyrrole motif is a privileged scaffold found in numerous biologically active compounds and functional materials. Understanding the precise spectroscopic signature of this reagent is paramount for reaction monitoring, quality control, and the unambiguous characterization of its derivatives.

This guide provides an in-depth analysis of the essential spectral data—NMR, Mass Spectrometry, and IR—for 1H-pyrrole-3-boronic acid pinacol ester. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and utilize this compound, underpinned by a rationale for the observed spectroscopic behavior and validated experimental protocols.

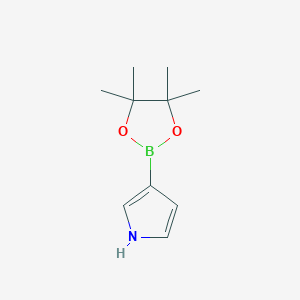

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is fundamental to interpreting its spectral data. The following diagram illustrates the standard IUPAC numbering for the pyrrole ring and highlights the key components of the molecule.

Caption: Molecular structure of 1H-pyrrole-3-boronic acid pinacol ester.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. For boronic esters, it is important to note that the carbon atom directly attached to boron (C3 in this case) often shows a very broad signal or is not detected at all due to quadrupolar relaxation induced by the boron nucleus.[1]

¹H NMR Spectral Data

The proton NMR spectrum provides a direct map of the hydrogen atoms in the molecule. The pyrrole ring protons are deshielded due to the aromatic ring current, while the large singlet from the pinacol methyl groups is a hallmark of this moiety.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

| N-H (Pyrrole) | ~8.0 - 9.0 | Broad Singlet (br s) | 1H | The N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| H2 (Pyrrole) | ~7.2 - 7.4 | Triplet / Multiplet | 1H | This proton is adjacent to the electron-withdrawing boronate group at C3 and the nitrogen atom, leading to a downfield shift. |

| H5 (Pyrrole) | ~6.7 - 6.9 | Triplet / Multiplet | 1H | H5 is alpha to the nitrogen but further from the boronate group than H2, thus appearing slightly upfield. |

| H4 (Pyrrole) | ~6.2 - 6.4 | Triplet / Multiplet | 1H | H4 is beta to the nitrogen and adjacent to the boronate-substituted C3, appearing as the most upfield of the ring protons. |

| -CH₃ (Pinacol) | ~1.30 | Singlet (s) | 12H | The four methyl groups of the pinacol ester are chemically equivalent, resulting in a single, sharp, and highly integrated signal.[2] |

Note: Data are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly based on the solvent used.[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework. The electron-withdrawing nature of the boronate group significantly influences the chemical shifts of the pyrrole ring carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Causality |

| C2 (Pyrrole) | ~128 - 132 | C2 is deshielded due to its position alpha to the nitrogen and adjacent to the substituted C3. |

| C5 (Pyrrole) | ~118 - 122 | C5 is alpha to the nitrogen but distant from the boronate group, making it more shielded than C2. |

| C4 (Pyrrole) | ~110 - 114 | C4 is beta to the nitrogen, generally appearing at a higher field than the alpha carbons. |

| C-B (C3, Pyrrole) | Not Observed / Very Broad | The carbon atom directly bonded to boron experiences significant quadrupolar broadening, often rendering the signal undetectable.[1] |

| C (Pinacol, Quaternary) | ~83 - 85 | The two quaternary carbons of the dioxaborolane ring appear in this characteristic region.[2] |

| -CH₃ (Pinacol) | ~24 - 26 | The four equivalent methyl carbons of the pinacol group give rise to a single signal in this aliphatic region.[2] |

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural clues. Electrospray Ionization (ESI) is a common technique for this class of compounds.

| Ion | Expected m/z | Technique | Rationale |

| [M+H]⁺ | ~208.14 | ESI+ | The protonated molecular ion is often the base peak in positive mode ESI, providing the molecular weight. |

| [M+Na]⁺ | ~230.12 | ESI+ | Adduct formation with sodium ions from glassware or solvents is very common. |

| [M]⁺ | ~207.13 | EI/APCI | The molecular ion peak may be observed with harder ionization techniques. |

Fragmentation Analysis: Under mass spectrometric conditions, boronic esters can undergo specific fragmentation. A common pathway involves the loss of the pinacol group or parts thereof. The stability of the pyrrole ring means that fragmentation of the core heterocycle is less common under soft ionization conditions. In some cases, transesterification with the analytical matrix (e.g., dihydroxybenzoic acid in MALDI) can be observed.[5]

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Causality |

| ~3400 - 3300 | N-H Stretch | Medium, Sharp | Characteristic of the pyrrole N-H bond. The position can be influenced by hydrogen bonding.[6] |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium | Associated with the C-H bonds of the pyrrole ring.[7] |

| ~2980 - 2850 | Aliphatic C-H Stretch | Strong | Arises from the numerous C-H bonds of the pinacol methyl groups. |

| ~1550 - 1450 | C=C Ring Stretch | Medium-Strong | Corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic pyrrole ring. |

| ~1380 - 1320 | B-O Asymmetric Stretch | Strong | A very strong and characteristic absorption for boronic esters, representing the asymmetric stretch of the B-O bonds.[8] |

| ~1145 | C-O Stretch | Strong | Arises from the C-O bonds of the pinacol ester moiety.[9] |

Part 4: Experimental Methodologies

Acquiring high-quality, reproducible spectral data requires rigorous experimental protocols. These methods are designed to be self-validating by ensuring sample integrity and proper instrument calibration.

General Analytical Workflow

The following workflow ensures a comprehensive characterization of the compound.

Caption: A typical experimental workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for many boronic esters, but DMSO-d₆ can be preferable for ensuring the N-H proton is clearly observed.

-

Causality: The choice of solvent is critical. Aprotic solvents are necessary to avoid H-D exchange that can obliterate the N-H signal. Purity of the solvent is essential to avoid interfering signals.

-

-

Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[4]

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Acquire a ¹³C{¹H} spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>1024 scans).

-

(Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to make unambiguous assignments of all proton and carbon signals.

-

-

Data Processing: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[3]

Protocol 2: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Method: Infuse the sample solution directly into the ESI source in positive ion mode.

-

Trustworthiness: HRMS provides mass accuracy within 5 ppm, allowing for the confident determination of the elemental composition and distinguishing the target compound from potential impurities with similar nominal masses.

-

-

Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ ions and confirm that the measured m/z matches the theoretical value for the molecular formula C₁₀H₁₆BNO₂.

Protocol 3: Infrared Spectroscopy Data Acquisition

-

Sample Preparation: As the compound is a solid, data can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and speed.

-

Expertise: ATR requires only a small amount of solid sample placed directly on the crystal. Ensure good contact between the sample and the crystal for a strong signal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a spectrum over the range of 4000-400 cm⁻¹. Perform a background scan immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Data Analysis: Identify the key vibrational bands as detailed in the table above. The presence of the strong B-O stretch is a key diagnostic peak.

Conclusion

The comprehensive spectroscopic characterization of 1H-pyrrole-3-boronic acid pinacol ester is achievable through the systematic application of NMR, MS, and IR techniques. The key identifiers are the distinct pattern of pyrrole protons in the ¹H NMR, the characteristic quaternary and methyl carbon signals of the pinacol group in the ¹³C NMR, an accurate mass measurement confirming the molecular formula, and the strong B-O stretching vibration in the IR spectrum. This guide provides the foundational data and experimental rationale necessary for researchers to confidently verify the identity and purity of this important synthetic building block.

References

- Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". Provided via Google Search.

- Electronic Supplementary Information for "Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2". Royal Society of Chemistry.

-

iChemical. "Phenylboronic acid pinacol ester, CAS No. 24388-23-6". iChemical. [Link]

-

Various Authors. "Can anyone guide in synthesis of pyrrole boronic acid ester?". ResearchGate. [Link]

-

RSC Publishing. "Spectroscopic characterization of two boron heterocyclic radicals in the solid neon matrix". RSC Publishing. [Link]

-

Cetiner, S. et al. "Polymerization of pyrrole derivatives on polyacrylonitrile matrix, FTIR–ATR and dielectric spectroscopic characterization of composite thin films". ResearchGate. [Link]

-

Various Authors. "Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone". PubMed Central. [Link]

-

Various Authors. "Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method". ResearchGate. [Link]

-

MDPI. "Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization". MDPI. [Link]

-

Li, W. et al. "SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER". Organic Syntheses. [Link]

- Google Patents. "Synthesis method of pyrazole-4-boronic acid pinacol ester".

-

Morgan, K. J., & Morrey, D. P. "Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles". RSC Publishing. [Link]

-

ResearchGate. "Representative Chromatogram of spiked Pyrazole boronic pinacol ester". ResearchGate. [Link]

-

Lamos, S. M. et al. "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry". PubMed Central. [Link]

-

Smith, B. C. "The C=O Bond, Part VI: Esters and the Rule of Three". Spectroscopy Online. [Link]

-

Data for "Synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes". PubMed Central. [Link]

- Supporting Information for "Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)

Sources

- 1. rsc.org [rsc.org]

- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole solubility

An In-depth Technical Guide to the Solubility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, a key building block in modern organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information from analogous boronic acid pinacol esters to establish a reliable predicted solubility profile. Crucially, this guide offers detailed, field-proven methodologies for researchers to determine both qualitative and quantitative solubility in their own laboratory settings. The protocols are designed to be self-validating, ensuring researchers in drug development and chemical synthesis can confidently select appropriate solvent systems for reaction, purification, and formulation, thereby optimizing workflow efficiency and experimental success.

Introduction: The Synthetic Utility and Physicochemical Context

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, also known as 3-pyrroleboronic acid pinacol ester, is a heterocyclic organoboron compound of significant interest. Its value lies in the dual functionality of the pyrrole ring, a common motif in pharmacologically active molecules, and the boronic acid pinacol ester group. This latter group is a stable, versatile, and widely used participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

The solubility of this reagent is a critical, yet often overlooked, parameter that dictates its practical application. Proper solvent selection impacts reaction kinetics, reagent stoichiometry, purification efficiency (crystallization vs. chromatography), and ultimately, the yield and purity of the final product. An understanding of its solubility profile is therefore not merely academic but a prerequisite for robust and scalable chemical synthesis.

Physicochemical Profile

While specific experimental data for this exact compound is sparse, a profile can be constructed based on its chemical structure and data from closely related analogues.

Table 1: Physicochemical Properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

| Property | Value / Description |

| Chemical Structure |  |

| Molecular Formula | C₁₀H₁₆BNO₂ |

| Molecular Weight | 193.05 g/mol |

| Appearance | Expected to be a white to off-white or pale yellow solid, typical for boronic esters.[1] |

| Melting Point (°C) | Data not publicly available. Related compounds like 3-pyridineboronic acid pinacol ester melt at 102-104.4 °C. |

Predicted Solubility Profile

The solubility of boronic acid pinacol esters is significantly improved compared to their parent boronic acids.[2] The pinacol group imparts lipophilicity, enhancing solubility in organic solvents. The presence of the pyrrole ring, with its N-H group capable of hydrogen bonding, introduces a degree of polarity.

Based on studies of analogous compounds like phenylboronic acid pinacol ester, a general solubility profile can be predicted.[3] Pinacol esters generally exhibit the highest solubility in chlorinated solvents like chloroform and good solubility in ethers and ketones, with very low solubility in non-polar hydrocarbon solvents.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Boronic esters show excellent solubility in these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High to Moderate | Ethers are generally good solvents for boronic acids and their esters. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Ketones are effective solvents. A related pyridine boronic ester is soluble in acetone. DMSO is a powerful solvent for a wide range of organics.[4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Potential for transesterification with the boronic ester over time, especially in the presence of acid/base catalysts. Use with caution. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Insoluble | The compound's polarity from the pyrrole ring limits solubility in non-polar media. Hydrocarbons are often used for precipitation/crystallization. |

| Aqueous | Water, Aqueous Buffers | Insoluble | The hydrophobic pinacol and pyrrole backbone suggest very poor aqueous solubility. Hydrolysis of the ester to the boronic acid can occur at certain pH values. |

Methodologies for Experimental Solubility Determination

It is imperative for researchers to experimentally verify solubility. The choice of method depends on the required accuracy and throughput, distinguishing between early-stage screening and late-stage process optimization.

The Causality of Kinetic vs. Thermodynamic Solubility

In drug discovery and development, two types of solubility are considered:

-

Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[4] This is a rapid, high-throughput assessment relevant for early screening.[5]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[6] It is determined by allowing excess solid to equilibrate with the solvent over an extended period.[7] This value is crucial for formulation, process chemistry, and biopharmaceutical understanding.[6][7]

For synthetic chemistry applications, thermodynamic solubility is the more relevant parameter for solvent selection in reactions and purifications.

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a quick, visual estimation of solubility, sufficient for many routine synthetic applications.

Methodology:

-

Preparation: Add approximately 1-2 mg of the boronic ester to a small, clear glass vial (e.g., 1-dram vial).

-

Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) while gently agitating or vortexing.

-

Observation: Observe the mixture after each addition.

-

Soluble: The solid dissolves completely to form a clear solution. Record the approximate volume of solvent used.

-

Partially Soluble: Some solid remains undissolved even after adding a significant volume (e.g., 1 mL).

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Confirmation: For samples that appear soluble, add a further small crystal of the compound. If it dissolves, the solution is not yet saturated. If it remains, the solution is saturated.

Caption: Workflow for Rapid Qualitative Solubility Assessment.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility and is highly trustworthy when performed correctly.[4][5]

Methodology:

-

System Preparation: Add an excess amount of the solid boronic ester to a vial containing a known volume of the solvent of interest (e.g., 5 mg in 2 mL). The key is to ensure solid material will remain at equilibrium.

-

Equilibration: Seal the vials tightly. Agitate the slurries at a constant, controlled temperature (e.g., 25 °C) using a shaker, rotator, or magnetic stirrer for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended.[5]

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let heavy solids settle. Separate the saturated supernatant from the excess solid. This is a critical step.

-

Best Practice: Use a syringe fitted with a solvent-compatible 0.22 µm PTFE or PVDF filter to draw the supernatant. This ensures no undissolved microparticulates are transferred. Centrifugation prior to filtration is also recommended.

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) at a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately dilute a known volume of the saturated supernatant sample.

-

Analyze the calibration standards and the diluted sample by a suitable analytical method, typically HPLC-UV.

-

Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample.

-

-

Calculation: Back-calculate to find the concentration in the original undiluted supernatant. This value is the thermodynamic solubility, often expressed in µg/mL, mg/mL, or mM.

Caption: Workflow for Quantitative Shake-Flask Solubility Assay.

Practical Implications in Synthesis

-

Reaction Solvent Choice: For a homogeneous Suzuki coupling, a solvent in which the boronic ester, coupling partner, and base are all soluble is ideal. Based on the predicted profile, THF, 1,4-Dioxane, or Toluene (with a co-solvent if needed) would be logical starting points.

-

Work-up and Extraction: The low predicted solubility in hydrocarbons like hexanes and high solubility in common extraction solvents like DCM or ethyl acetate suggests that a standard aqueous/organic workup will be efficient. The compound will preferentially partition into the organic layer.

-

Purification by Crystallization: The significant solubility difference between a good solvent (like DCM or acetone) and a poor solvent (like hexanes) is the basis for purification. The compound can be dissolved in a minimal amount of a "good" solvent, and a "poor" anti-solvent can be added to induce crystallization, leaving more soluble impurities behind.

Safety and Handling

Boronic acid pinacol esters require careful handling in a laboratory setting. While this specific compound may not have extensive hazard data, precautions for the general class should be followed.[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dusts.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] These compounds can be sensitive to moisture and should be protected from atmospheric humidity.

-

Contamination: Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse the affected area thoroughly with water.

References

-

Domański, M., Sporzyński, A., & Luliński, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Organic Syntheses. (n.d.). Boronic Esters Procedure. Retrieved from [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4550–4557. [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

Evotec (formerly Cyprotex). (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2). Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.

-

PubChem. (n.d.). 1-Boc-pyrrole-2-boronic acid, pinacol ester. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. enamine.net [enamine.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. evotec.com [evotec.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Protected Pyrrole-3-Boronic Acid Pinacol Esters

For: Researchers, scientists, and drug development professionals.

Abstract

N-Protected pyrrole-3-boronic acid pinacol esters are pivotal synthetic intermediates in modern medicinal chemistry and materials science. Their utility, primarily as coupling partners in Suzuki-Miyaura reactions, allows for the construction of complex molecular architectures incorporating the pyrrole motif. The strategic placement of a boron moiety at the C-3 position is non-trivial and is critically dependent on the choice of the nitrogen protecting group, which not only prevents unwanted side reactions but also governs the regiochemical outcome of the borylation. This guide provides an in-depth analysis of the primary synthetic strategies, offers field-proven insights into experimental design, and delivers detailed, validated protocols for the synthesis of these valuable compounds.

Strategic Overview: Pathways to Pyrrole-3-Boronates

The synthesis of pyrrole-3-boronic acid esters is not a one-size-fits-all process. The choice of strategy is dictated by the availability of starting materials, desired scale, and the chemical tolerance of the pyrrole substrate. Three principal methodologies have proven to be robust and reliable: Iridium-Catalyzed C-H Borylation , Palladium-Catalyzed Miyaura Borylation , and classical Halogen-Metal Exchange followed by borylation .

The selection of the nitrogen protecting group is the first and most critical decision. The acidic N-H proton of an unprotected pyrrole will readily react with organometallic reagents or be deprotonated by strong bases, thwarting the desired C-H functionalization.[1] A suitable protecting group passivates the N-H bond and can sterically or electronically direct borylation to the C-3 position.

Caption: A workflow diagram illustrating the three primary synthetic pathways.

The Decisive Role of the N-Protecting Group

The protecting group is not merely a placeholder; it is an active participant in the reaction, influencing both yield and regioselectivity. The ideal group should be easy to install, stable to the borylation conditions, capable of directing the reaction to the C-3 position, and readily removable without compromising the boronate ester.

-

Steric Directing Groups: Large, bulky groups like triisopropylsilyl (TIPS) physically obstruct the more accessible C-2 and C-5 positions, forcing the borylation catalyst to approach the C-3 and C-4 positions.[2]

-

Electronic Directing Groups: Groups like tert-butoxycarbonyl (Boc) have been shown to be compatible with and effective in directing Ir-catalyzed C-H borylation to the C-3 position (β to the nitrogen), a position that is electronically distinct from the α-carbons.[2][3]

-

Robust Groups for Cross-Coupling: For multi-step syntheses, especially those involving subsequent palladium catalysis, a highly robust protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is often preferred, as groups like Boc can be unstable under some Suzuki-Miyaura conditions.[4][5]

| Protecting Group | Directing Principle | Stability & Compatibility | Common Deprotection | Reference |

| Boc | Electronic/Steric | Good for Ir-catalyzed C-H borylation. Can be labile in strong acid/base and some Pd-coupling conditions. | Trifluoroacetic acid (TFA); Thermolysis. | [2][3] |

| SEM | Steric/Electronic | Very robust. Excellent for Suzuki-Miyaura and other cross-coupling reactions. Stable to a wide pH range. | Tetrabutylammonium fluoride (TBAF); Strong acid (e.g., HCl). | [4][5] |

| TIPS | Steric | High stability. Excellent for directing C-H borylation to C-3. | TBAF; Hydrofluoric acid (HF). | [2] |

| Sulfonyl (e.g., Ts) | Electron-withdrawing | Very stable. Alters the electronics of the pyrrole ring significantly. | Reductive conditions (e.g., Mg/MeOH); Sodium amalgam. | [6] |

Protocol 1: Ir-Catalyzed C-H Borylation of N-Boc-Pyrrole

This method represents the state-of-the-art in atom economy, directly converting a C-H bond to a C-B bond without the need for a pre-installed halogen handle. The Boc group is crucial for directing the regioselectivity to the desired C-3 position.[3]

Reaction Scheme:

N-Boc-Pyrrole + Bis(pinacolato)diboron → N-Boc-pyrrole-3-boronic acid pinacol ester

Causality and Mechanism:

The catalytic cycle is believed to involve an iridium complex that undergoes oxidative addition into a C-H bond of the pyrrole. The N-Boc group directs this insertion preferentially to the C-3 position. Reductive elimination then releases the borylated pyrrole and regenerates the active iridium catalyst. The choice of ligand is critical for catalyst stability and activity.[7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc groups as protectors and directors for Ir-catalyzed C-H borylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki⁻Miyaura Coupling Reaction of SEM-Protected Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Lithiation of N-Boc-pyrrole for boronic ester synthesis

<-1>## Application Notes and Protocols: Regioselective Synthesis of N-Boc-Pyrrole-2-Boronic Acid Pinacol Ester via Directed Ortho-Metalation

Abstract

This document provides a comprehensive guide to the synthesis of N-Boc-pyrrole-2-boronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The protocol leverages the principle of Directed ortho-Metalation (DoM), a powerful strategy for regioselective functionalization of aromatic and heteroaromatic systems. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and address common challenges encountered during the synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile synthon in their work.

Introduction: The Synthetic Utility of Pyrrole Boronic Esters

Pyrrole scaffolds are prevalent in a vast array of pharmaceuticals and biologically active natural products. The ability to functionalize the pyrrole ring at specific positions is therefore of paramount importance in drug discovery and development. Pyrrole boronic acids and their corresponding esters are particularly valuable intermediates, serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The pinacol ester of N-Boc-pyrrole-2-boronic acid is a stable, crystalline solid that is amenable to a wide range of subsequent transformations.[1][2]

The challenge in the synthesis of 2-substituted pyrroles often lies in controlling the regioselectivity. Direct electrophilic substitution on the pyrrole ring can lead to a mixture of isomers. Directed ortho-metalation (DoM) offers an elegant solution to this problem, enabling the selective functionalization at the C2 position.[3]

The "Why": Mechanistic Insights into Directed ortho-Metalation of N-Boc-Pyrrole

The success of this synthesis hinges on the principle of Directed ortho-Metalation (DoM). This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[3][4]

In the case of N-Boc-pyrrole, the tert-butoxycarbonyl (Boc) group serves as an effective DMG.[5] Here's a breakdown of the key mechanistic steps:

-

Coordination: The Lewis basic oxygen atoms of the Boc group's carbonyl moiety coordinate to the Lewis acidic lithium cation of the organolithium reagent (e.g., s-BuLi). This brings the organolithium into close proximity to the C2-H bond of the pyrrole ring.[4]

-

Deprotonation: The strong basicity of the organolithium reagent facilitates the deprotonation of the now-activated C2 position, forming a thermodynamically stable 2-lithiated N-Boc-pyrrole intermediate. For π-electron rich heterocycles like N-protected pyrroles, lithiation at the C2 position is highly favored.[6]

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile. The reaction is then "quenched" by the addition of an electrophile, in this case, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane). The lithiated pyrrole attacks the electrophilic boron center, displacing the isopropoxy group and forming the desired N-Boc-pyrrole-2-boronic acid pinacol ester.

The choice of organolithium reagent is critical. While n-BuLi can be used, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are often preferred due to their increased basicity, which can lead to faster and more efficient lithiation, especially at low temperatures.[7] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the organolithium reagent by breaking down its aggregates and sequestering the lithium cation, thus increasing the basicity of the carbanion.[7][8]

Visualizing the Mechanism

The following diagram illustrates the key steps in the directed ortho-metalation of N-Boc-pyrrole and subsequent borylation.

Caption: Reaction workflow for the synthesis of N-Boc-pyrrole-2-boronic acid pinacol ester.

Experimental Protocol

This protocol is for the synthesis of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate .[9]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| N-Boc-pyrrole | C₉H₁₃NO₂ | 167.21 | 5176-27-2 | Ensure dryness. |

| sec-Butyllithium | C₄H₉Li | 64.06 | 598-30-1 | Typically 1.4 M in cyclohexane. Titrate before use. |

| TMEDA | C₆H₁₆N₂ | 116.21 | 110-18-9 | Distill from CaH₂ before use. |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₉H₁₉BO₃ | 186.06 | 61676-62-8 | |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Dry over sodium/benzophenone still. |

| Saturated aq. NH₄Cl | - | - | - | |

| Saturated aq. NaCl (Brine) | - | - | - | |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | |

| Diethyl ether | C₄H₁₀O | 74.12 | 60-29-7 | |

| Hexanes | - | - | - | For chromatography. |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography. |

Equipment

-

Three-necked round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa

-

Argon or Nitrogen inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol bath

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon.

-

Initial Solution: To the flask, add N-Boc-pyrrole (1.0 eq) and anhydrous THF (to make a ~0.2 M solution). Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq) to the solution via syringe.

-

Lithiation: Slowly add sec-butyllithium (1.2 eq, 1.4 M in cyclohexane) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C. A color change to yellow or orange is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq) dropwise via syringe, again maintaining the internal temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by TLC.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The product is a white solid.

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Solution(s) |

| Low or no conversion | Inactive organolithium reagent. | Titrate the s-BuLi solution before use to determine its exact molarity. |

| Wet reagents or solvent. | Ensure all reagents and solvents are rigorously dried. Flame-dry glassware and maintain a positive inert atmosphere. | |

| Reaction temperature too high during lithiation. | Maintain the temperature below -70 °C during the addition of s-BuLi. | |

| Formation of multiple products | Isomerization or side reactions. | Ensure the lithiation is complete before adding the boronic ester. |

| Hydrolysis of the boronic ester during workup.[10] | Perform the aqueous workup efficiently and avoid prolonged exposure to acidic or basic conditions. | |

| Difficulty in purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |

Expert Tip: The stability of organolithium reagents is paramount. Always use freshly opened bottles or titrate older stock. The color of the lithiated intermediate can be an indicator of a successful reaction, though this is not always definitive.

Conclusion

The directed ortho-metalation of N-Boc-pyrrole provides a reliable and regioselective route to N-Boc-pyrrole-2-boronic acid pinacol ester. By understanding the underlying mechanism and adhering to stringent anhydrous reaction conditions, researchers can efficiently synthesize this versatile building block for applications in drug discovery and complex molecule synthesis. The protocol described herein, coupled with the provided troubleshooting guide, offers a robust framework for the successful implementation of this important transformation.

References

-

Muchowski, J. M.; & Venuti, M. C. (1980). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry, 45(26), 5315-5317. [Link]

-

ResearchGate. (2015). Can anyone guide in synthesis of pyrrole boronic acid ester?. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-lithiated directing groups. Chemical Reviews, 90(6), 879-933. [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

-

Wikipedia. (2023). Directed ortho metalation. [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

-

PubChem. (n.d.). 1-Boc-pyrrole-2-boronic acid, pinacol ester. [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]

-

Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines (Pyridines, Pyridazines, Pyrimidines, Pyrazines, and their Benzo Derivatives). Tetrahedron, 57(19), 4059-4090. [Link]

-

Aggarwal, V. K., & Webster, M. P. (2010). Asymmetric Homologation of Boronic Esters. Organic Syntheses, 87, 248. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Bentabed-Ababsa, G., Roisnel, T., Mongin, F., & Chevallier, F. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1481–1488. [Link]

-

Adam, G. C., et al. (2018). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 140(42), 13626-13630. [Link]

-

ResearchGate. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

Sources

- 1. 1-Boc-pyrrole-2-boronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. mdpi.com [mdpi.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. mt.com [mt.com]

- 8. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Boc-pyrrole-2-boronic acid, pinacol ester | C15H24BNO4 | CID 46739108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Protodeboronation of Pyrrole Boronic Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole boronic esters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of protodeboronation in your synthetic workflows. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Understanding the Challenge: The Instability of Pyrrole Boronic Esters

Pyrrole, an electron-rich heteroaromatic system, presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The high electron density at the carbon atom bearing the boronic ester group makes the C-B bond susceptible to cleavage by a proton source, a process known as protodeboronation. This undesired side reaction leads to the formation of the corresponding unsubstituted pyrrole, reducing the yield of the desired coupled product and complicating purification.

Furthermore, the acidic N-H proton of an unprotected pyrrole can interfere with organometallic reagents and bases used in both the synthesis of the boronic ester and the subsequent cross-coupling reaction.[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the handling and use of pyrrole boronic esters.

Q1: My Suzuki-Miyaura reaction with a pyrrole boronic ester is giving a low yield, and I see a significant amount of the simple pyrrole byproduct. What is happening?

A1: This is a classic sign of protodeboronation.[2] The electron-rich nature of the pyrrole ring makes the boronic ester prone to cleavage by protons present in the reaction mixture. This can be exacerbated by factors such as elevated temperatures, prolonged reaction times, and the presence of water. The key is to use a strategy that either protects the pyrrole nitrogen, stabilizes the boronic ester itself, or accelerates the desired Suzuki coupling to outcompete the protodeboronation.

Q2: I have an unprotected pyrrole-2-boronic acid. Can I use it directly in a Suzuki coupling?

A2: It is highly discouraged. The acidic N-H proton will react with the bases required for the Suzuki-Miyaura coupling, leading to side reactions and poor yields.[1] It is essential to protect the pyrrole nitrogen before proceeding. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[1]

Q3: My N-Boc pyrrole boronic ester seems to be decomposing during silica gel column chromatography. How can I purify it effectively?

A3: Standard silica gel can be acidic enough to promote the decomposition of sensitive boronic esters. To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine or by using commercially available deactivated silica.[3] Another effective method is to use boric acid-treated silica gel, which has been shown to limit product degradation during chromatography.[4] Rapid purification is also crucial to minimize contact time with the stationary phase.[4]

Q4: What is a MIDA boronate ester, and how can it help with my unstable pyrrole boronic ester?

A4: A MIDA (N-methyliminodiacetic acid) boronate ester is a highly stable, crystalline derivative of a boronic acid.[5] The trivalent MIDA ligand forms a dative bond with the boron atom, changing its hybridization to sp3 and rendering it unreactive towards transmetalation under standard Suzuki-Miyaura conditions.[6] This "masked" boronic acid is exceptionally stable to storage and purification. The free boronic acid can then be slowly released in situ during the coupling reaction under specific basic conditions, minimizing its concentration and thus the rate of protodeboronation.[7]

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to troubleshooting common issues encountered during the synthesis and application of pyrrole boronic esters.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |

| Significant protodeboronation byproduct (unsubstituted pyrrole) in the reaction mixture. | 1. Unprotected Pyrrole N-H: The acidic proton reacts with bases, and the unprotected ring is highly activated towards electrophilic attack (protodeboronation).2. Presence of Protic Solvents/Water: Water or alcohols can act as proton sources, facilitating the cleavage of the C-B bond.3. Suboptimal Reaction Conditions: High temperatures and long reaction times increase the likelihood of protodeboronation.4. Inefficient Catalyst System: If the catalytic cycle is slow, the boronic ester has more time to decompose before it can participate in the desired cross-coupling. | 1. Protect the Pyrrole Nitrogen: Use an electron-withdrawing protecting group like Boc. This reduces the electron density of the pyrrole ring, making it less susceptible to protodeboronation.2. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Consider using anhydrous bases like cesium carbonate or potassium phosphate.3. Optimize Reaction Parameters: Screen for lower reaction temperatures and shorter reaction times. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.4. Choose a High-Activity Catalyst System: Employ a modern, highly active palladium catalyst and ligand system (e.g., a Buchwald or Fu precatalyst) to accelerate the Suzuki-Miyaura coupling, making it the kinetically favored pathway. |

| Formation of Homocoupling Byproducts (Bipyrrole). | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic esters.2. Use of a Pd(II) Precatalyst without Complete Reduction: If the Pd(II) is not fully reduced to the active Pd(0) species, it can promote homocoupling. | 1. Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.2. Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a precatalyst that is known to rapidly generate the active Pd(0) species under the reaction conditions. |

| Difficulty in Synthesizing the N-Boc Pyrrole Boronic Ester. | 1. Incomplete Lithiation: If using a lithiation-borylation route, incomplete deprotonation of the N-Boc pyrrole will lead to low yields.2. Side Reactions with the Boron Electrophile: The organolithium or Grignard reagent can react with the boronic ester product. | 1. Optimize Lithiation Conditions: Ensure the use of a strong, non-nucleophilic base like s-BuLi or LDA at low temperatures (-78 °C). Use of an additive like TMEDA can also be beneficial.2. Inverse Addition: Add the organometallic reagent to the boron electrophile at low temperature to maintain a low concentration of the reactive nucleophile. |

| Low Yields in Suzuki Coupling Despite Using a Protected Pyrrole Boronic Ester. | 1. Steric Hindrance: A bulky protecting group on the pyrrole or a sterically demanding coupling partner can slow down the transmetalation step.2. Inappropriate Base: The choice of base is critical for the transmetalation step. | 1. Screen Different Ligands: Use ligands with varying steric bulk to find one that facilitates the coupling of your specific substrates.2. Base Screening: The optimal base can vary depending on the substrates and catalyst system. Common bases to screen include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. |

IV. Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline the mechanism of protodeboronation and a troubleshooting workflow.

Caption: Mechanisms of base- and acid-catalyzed protodeboronation.

Caption: A workflow for troubleshooting protodeboronation.

V. Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a stabilized pyrrole boronic ester and its subsequent use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of N-Boc-pyrrole-2-boronic acid pinacol ester

This two-step procedure involves the N-protection of pyrrole followed by a lithiation-borylation sequence.

Step 1: Synthesis of N-Boc-pyrrole

-

To a solution of pyrrole (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (Argon), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting pyrrole is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-pyrrole, which can often be used in the next step without further purification.

Step 2: Lithiation and Borylation

-

Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-butyllithium (s-BuLi, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-Bpin, 1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the lithium salt solution to the isopropoxy-Bpin solution via cannula, again maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography using deactivated silica gel (e.g., pre-treated with triethylamine in the eluent system) to afford the N-Boc-pyrrole-2-boronic acid pinacol ester.[4][8]

Protocol 2: Suzuki-Miyaura Coupling using N-Boc-pyrrole-2-boronic acid MIDA ester

This protocol outlines the use of a highly stable MIDA boronate for a more controlled Suzuki-Miyaura coupling.

-

To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-pyrrole-2-boronic acid MIDA ester (1.2 eq), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

-

Add a degassed solvent mixture, such as dioxane/water (5:1).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS). The MIDA ester will slowly hydrolyze in situ to release the active boronic acid.[7]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

VI. Data Summary: Stability of Pyrrole Boronic Esters

The following table provides a qualitative comparison of the stability of different forms of pyrrole boronic acid, which is crucial for selecting the appropriate reagent for your specific application.

| Compound | Relative Stability | Key Characteristics | Typical Use Case |

| Unprotected Pyrrole-2-boronic Acid | Very Low | Highly susceptible to protodeboronation and other side reactions due to the acidic N-H. Difficult to handle and store. | Not recommended for direct use in cross-coupling reactions. |

| N-Boc-pyrrole-2-boronic Acid | Moderate | The Boc group offers significant stabilization compared to the unprotected form by reducing the electron density of the pyrrole ring. Still requires careful handling. | Can be used in Suzuki-Miyaura couplings, but may still undergo some protodeboronation under harsh conditions. |

| N-Boc-pyrrole-2-boronic acid pinacol ester | Good | The pinacol ester further enhances stability, making it easier to handle, purify, and store than the corresponding boronic acid.[9] | A common and effective reagent for a wide range of Suzuki-Miyaura reactions. |

| N-Boc-pyrrole-2-boronic acid MIDA ester | Excellent | Exceptionally stable as a crystalline solid.[5] Resistant to protodeboronation under standard conditions and allows for slow, controlled release of the active boronic acid in situ. | Ideal for challenging Suzuki-Miyaura couplings, especially with unreactive coupling partners or when iterative cross-couplings are required.[7] |

VII. References

-

Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL: [Link]

-

Title: How to purify boronic acids/boronate esters? Source: ResearchGate URL: [Link]

-

Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube URL: [Link]

-

Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh Research Explorer URL: [Link]

-

Title: Can anyone guide in synthesis of pyrrole boronic acid ester? Source: ResearchGate URL: [Link]

-

Title: Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines Source: White Rose eTheses Online URL: [Link]

-

Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]

-

Title: What are the byproducts in a Suzuki reaction? Source: Chemistry Stack Exchange URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health URL: [Link]

-

Title: Process for the preparation of pyridine-2-boronic acid esters Source: Google Patents URL:

-

Title: Protodeboronation Source: Organic Chemistry Portal URL: [Link]

-

Title: Selective Deprotection of N-Boc Catalyzed by Silica Gel Source: Wenku Baidu URL: [Link]

-

Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]

-

Title: boronic esters Source: Organic Syntheses URL: [Link]

-

Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health URL: [Link]

-

Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation Source: ResearchGate URL: [Link]

-

Title: 1-Boc-pyrrole-2-boronic acid, pinacol ester Source: PubChem URL: [Link]

-

Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]

-

Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: LJMU Research Online URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Protodeboronation Source: Wikipedia URL: [Link]

-

Title: ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure Source: Academia.edu URL: [Link]

-

Title: Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole Source: MDPI URL: [Link]

-

Title: Protecting Groups for Boronic Acids Source: Chem-Station URL: [Link]

-

Title: Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water Source: National Institutes of Health URL: [Link]

-

Title: Order of thermodynamic stability of representative boronic esters Source: ResearchGate URL: [Link]

-

Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: National Institutes of Health URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Boc-pyrrole-2-boronic acid, pinacol ester | C15H24BNO4 | CID 46739108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

Technical Support Center: Purification of 3-(Pyrrol-3-yl)boronic Acid Pinacol Ester

Introduction: 3-(Pyrrol-3-yl)boronic acid pinacol ester is a valuable synthetic intermediate, particularly in drug discovery and materials science, where it serves as a key building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its purification presents unique challenges that can frustrate even experienced researchers. The molecule's architecture, featuring an electron-rich pyrrole ring and a hydrolytically sensitive boronic ester, demands carefully considered purification strategies.

This guide provides field-proven insights and troubleshooting protocols to address the common issues encountered during the purification of this compound. We will delve into the causality behind these challenges and offer robust, validated methods to achieve high purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My compound is streaking badly or sticking to my silica gel column, resulting in very low recovery. What's happening and how do I fix it?

Answer: This is the most common issue and stems from two primary causes:

-

Lewis Acidity of Silica: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The lone pair of electrons on the pyrrole nitrogen and the oxygen atoms of the boronic ester can interact strongly with these Lewis acidic sites, leading to irreversible adsorption or "streaking."

-

On-Column Hydrolysis: The acidic nature of silica gel can catalyze the hydrolysis of the pinacol ester to the more polar 3-(pyrrol-3-yl)boronic acid. This newly formed polar compound will not elute with your non-polar solvent system and remains adsorbed to the stationary phase.[1]

Solutions & Methodologies:

-

Primary Recommendation: Deactivate the Silica Gel. Neutralizing the acidic sites is critical. Before preparing your column, slurry the silica gel in your chosen eluent system containing 1-2% triethylamine (NEt₃) or another non-nucleophilic base. This simple step passivates the silanol groups and dramatically improves recovery.[2]

-

Alternative Stationary Phase: Basic Alumina. If deactivation of silica is insufficient, switching to a basic stationary phase like activated basic alumina can prevent unwanted interactions and hydrolysis.

-

Solvent System Optimization: Use a gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate or diethyl ether. This ensures that non-polar impurities are washed away before the product elutes.

Question 2: My post-purification NMR or LC-MS analysis shows a significant amount of the free boronic acid. How can I prevent this hydrolysis during workup and purification?

Answer: The B-O bonds in the pinacol ester are susceptible to cleavage by water, especially under acidic or, to a lesser extent, basic conditions.[3] The goal is to minimize contact with water and pH extremes.

Solutions & Methodologies:

-

Anhydrous Workup: After the reaction, instead of a traditional aqueous workup, filter the crude reaction mixture through a plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with a dry, organic solvent (e.g., ethyl acetate or DCM). This minimizes the introduction of water.

-

Avoid Protic Solvents in Chromatography: During chromatographic purification, avoid using alcohols like methanol in your eluent, as they can facilitate transesterification or hydrolysis. Stick to aprotic solvent systems like Hexane/Ethyl Acetate.

-

Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For analytical and small-scale preparative work, HILIC is an excellent technique. It uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good retention for both the boronic ester and its potential acid degradant.[3]

Question 3: My crude product is a stubborn oil that won't crystallize, and column chromatography is giving poor results. Am I at a dead end?

Answer: Not at all. When direct purification fails, a common and highly effective strategy is to convert the target molecule into a stable, crystalline derivative that can be easily purified by filtration and then reverted to the desired boronic ester.

The Diethanolamine (DEA) Adduct Strategy:

The most reliable method is transesterification with diethanolamine. The pinacol ester reacts with DEA to form a stable, sp³-hybridized tetracoordinate boron "ate" complex.[4] This DEA adduct is often a crystalline solid that is insoluble in non-polar solvents like diethyl ether, allowing for simple purification by filtration.[4][5]

Once the pure DEA adduct is isolated, the pinacol ester can be regenerated through a biphasic hydrolysis protocol.[5] See Section 3 for the detailed experimental procedure.

Section 2: Frequently Asked Questions (FAQs)

-

Q1: What is the best way to remove unreacted bis(pinacolato)diboron (B₂pin₂)?

-

A1: B₂pin₂ is significantly less polar than the product. During flash chromatography, it will elute very early in low-polarity solvents like 5-10% Ethyl Acetate in Hexane. A simple plug filtration through silica with a non-polar eluent can also effectively remove the majority of it before a more thorough purification.

-

-

Q2: How should I store 3-(pyrrol-3-yl)boronic acid pinacol ester?

-

A2: Store it as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (0 to -20 °C). Boronic esters are sensitive to atmospheric moisture over time, which can lead to slow hydrolysis.[3]

-

-

Q3: My crude NMR looks >90% pure. Can I use it directly in the next Suzuki coupling step?

-

A3: It is often possible, and a pragmatic choice in many research settings.[2] The primary concerns are residual palladium from the borylation step, which can interfere with the subsequent coupling, and excess B₂pin₂, which can complicate stoichiometry. If you plan to use the crude material, it is highly recommended to first pass it through a short plug of Celite® and silica gel to remove the catalyst. Then, use a slight excess (1.1-1.2 equivalents) of the crude boronic ester in the Suzuki reaction to compensate for any impurities.

-

-

Q4: What are the key ¹H-NMR signals to confirm the identity and purity of my product?

-

A4: You should look for a sharp singlet integrating to 12 protons around δ 1.3 ppm, which corresponds to the four equivalent methyl groups on the pinacol ring.[6] The pyrrole ring protons will appear in the aromatic region (typically δ 6.5-7.5 ppm), and if the pyrrole nitrogen is unprotected, a broad singlet for the N-H proton will be visible further downfield. The absence of a large singlet around δ 1.25 ppm for B₂pin₂ is a good indicator of purity.

-

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel

-

Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate) and 1-2% v/v of triethylamine. Stir the slurry for 5 minutes.

-

Column Packing: Pack the column with the deactivated silica slurry as you normally would.

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of fresh, deactivated silica. Evaporate the solvent and dry load the sample onto the column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate) to elute non-polar impurities like B₂pin₂.

-

Gradient: Gradually increase the polarity (e.g., to 20-30% Ethyl Acetate in Hexane) to elute your product. Monitor fractions by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation

This protocol is adapted from a general procedure for boronic ester deprotection and purification.[4]

-

Adduct Formation: Dissolve the crude 3-(pyrrol-3-yl)boronic acid pinacol ester (1.0 equiv) in diethyl ether. To this solution, add diethanolamine (1.1 equiv).

-

Precipitation: Stir the mixture at room temperature. A white precipitate of the DEA adduct should form within 30-60 minutes. Continue stirring for 2 hours to ensure complete precipitation.

-

Isolation: Filter the white solid through a Büchner funnel. Wash the solid thoroughly with cold diethyl ether to remove soluble impurities.

-

Drying: Dry the isolated pure DEA adduct under high vacuum.

-

Ester Regeneration: Suspend the pure DEA adduct in a biphasic mixture of hexanes and 0.1 M HCl. Add pinacol (2.0 equiv). Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.

-

Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 3-(pyrrol-3-yl)boronic acid pinacol ester.

Section 4: Data & Visualization Summary

Decision Tree for Purification Strategy

Table 1: Troubleshooting Summary

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low recovery from silica column | Adsorption to acidic sites; On-column hydrolysis | Use deactivated silica (1-2% NEt₃); Switch to basic alumina. |

| Product contains boronic acid | Hydrolysis during aqueous workup or chromatography | Use anhydrous workup (Celite plug); Use aprotic eluents; Consider HILIC. |

| Oily product, fails to crystallize | Impurities inhibiting crystallization; Inherent nature | Triturate with a non-polar solvent (hexane); Purify via DEA adduct formation. |

| B₂pin₂ contamination | Incomplete reaction; Similar polarity | Elute with highly non-polar solvent first; Recrystallization may also work. |

Section 5: References

-

Wu, N.; Murry, J. A.; Dvorak, C. A.; Dolling, U.-H. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. 2011 , 76 (8), 2739–2745. [Link]

-

Kettner, C. A.; Shenvi, A. B. Removal of boronic acid protecting groups by transesterification. U.S. Patent 5,342,936. 1994 .

-

Flagler, C.; Zong, N.; Farrer, B. T. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. 2012 , 61, 117–123. [Link]

-

Kumar, A.; et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. 2013 , 36 (14), 1986-2001. [Link]

-

Hinkes, S. P. A.; Klein, C. D. P. Mild and Traceless Deprotection of Boronic Esters Using Methylboronic Acid. Organic Letters. 2019 , 21 (9), 3048–3052. [Link]

-

Organic Syntheses Procedure: Asymmetric Homologation of Boronic Esters. Organic Syntheses. 2012 , 89, 378. [Link]

-

ResearchGate Discussion. How to purify boronic acids/boronate esters?. 2016 . [Link]

-

Li, W.; et al. Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses. 2005 , 81, 89. [Link]

-

Reddit r/Chempros Discussion. Trouble purifying my boronate ester compound. 2023 . [Link]

-